molecular formula C10H11BFNO3 B1403718 (4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-37-9

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No. B1403718
M. Wt: 223.01 g/mol
InChI Key: KUWDYUDHKUBVRQ-UHFFFAOYSA-N
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Description

“(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid” is a type of boronic acid compound . Boronic acids are known for their utility as reagents in transition metal-catalyzed transformations .


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for the synthesis of boronic acids . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .


Molecular Structure Analysis

The molecular structure of boronic acids can be analyzed using methods such as DFT/B3LYP with a 6-311++G(d,p) basis set . This method allows for the optimization of the possible conformations of the boronic acid molecule .


Chemical Reactions Analysis

Boronic acids are known for their reactivity in various chemical reactions. They are used as catalysts in reactions such as the electrophilic activation of carboxylic acids, leading to the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be analyzed using various methods. For example, the density, molar refractivity, polar surface area, and molar volume of boronic acids can be determined .

Scientific Research Applications

Synthesis and Crystal Structure

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid, a derivative of boronic acid, has diverse applications in scientific research. One of its derivatives, amino-3-fluorophenyl boronic acid, has been synthesized and studied for its crystal structure, highlighting its utility in creating glucose sensing materials that operate at physiological pH, among other applications. The importance of boronic acids, including this derivative, lies in their roles in synthesizing biologically active compounds and their use as pharmaceutical agents. They are widely employed in synthetic chemistry for various reactions like Suzuki cross-coupling, Petasis reaction, and Diels-Alder reactions, showcasing their versatility in chemical synthesis (Das et al., 2003).

Fluorescence Quenching and Sensor Applications

Boronic acid derivatives, including fluorophenyl boronic acids, have been investigated for their fluorescence quenching properties and potential sensor applications. The fluorescence quenching study of derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols reveals intricate dynamics influenced by the solvent environment. These findings are crucial for designing sophisticated fluorescence-based sensors and understanding the interactions of boronic acids with various solutes and solvents (Geethanjali et al., 2015).

Applications in Biomedical Sensing and Molecular Recognition

The boronic acid functional group is instrumental in biomedical applications, particularly in sensing and molecular recognition. Phenyl boronic acids and their derivatives, such as 4-4'-Disubstituted biphenyl boronic acids (BBAs), are recognized for their "turn-on" fluorescence properties and ability to bind with carbohydrate triols, leading to distinctive emissions. This property is leveraged to distinguish between carbohydrates based on their binding to boron, offering valuable stereochemical information about the carbohydrates. Such capabilities underline the potential of boronic acids in creating highly selective and responsive biomedical sensors (Oesch & Luedtke, 2015).

Boronic Acid in Chemical Synthesis and Organic Materials

The unique reactivity of boronic acids, including their interactions with diols and Lewis bases, makes them highly valuable in chemical synthesis and the creation of organic materials. These interactions are harnessed in various sensing applications, both homogeneous and heterogeneous, and extend to biological labeling, protein manipulation, and the development of therapeutics. The versatility and multifaceted applications of boronic acids in these domains underscore their significance in both academic research and practical applications (Lacina et al., 2014).

Safety And Hazards

Boronic acids are generally considered hazardous. They may cause harm if swallowed and should be handled with care .

Future Directions

The use of boronic acids in chemical reactions is a growing field of research. Recent advances in boronic acid-based dynamic click chemistry have led to numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

properties

IUPAC Name

[4-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO3/c12-9-5-6(1-4-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWDYUDHKUBVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC2CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186935
Record name B-[4-[(Cyclopropylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid

CAS RN

874289-37-9
Record name B-[4-[(Cyclopropylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(Cyclopropylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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